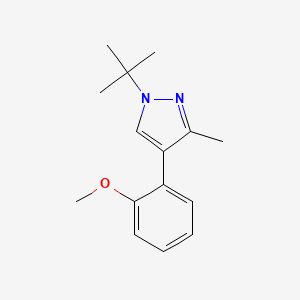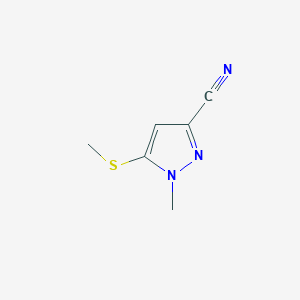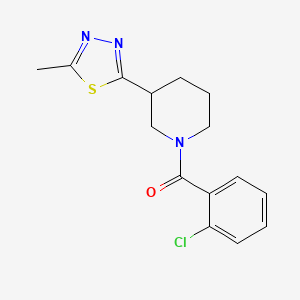
1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C15H20N2O and its molecular weight is 244.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Preparation and Structural Insights
Some new 3,5-diaryl-1H-pyrazoles, including variants similar to the specified compound, were synthesized from aryl methyl ketones. These compounds were characterized by various spectroscopic methods, confirming their structures. Specifically, a compound closely related to 1-(tert-butyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole was highlighted for its tautomeric nature and its ability to form intermolecular hydrogen bonds, leading to the formation of cyclic dimers. This structural characteristic could be of interest in the development of materials or molecules with specific binding properties Wang et al., 2013.
Hydrogen Bonding and Crystal Structures
Hydrogen bonding plays a crucial role in the molecular assembly and crystal structure of 1H-pyrazole derivatives. Studies have shown various 1H-pyrazoles, including those with tert-butyl and methoxyphenyl groups, forming simple chains or more complex aggregates through hydrogen bonds. These structural details could be crucial for designing new compounds with desired physical or chemical properties Abonía et al., 2007.
Synthesis and Characterization of Derivatives
Research into synthesizing and characterizing new 3,5-diaryl-1H-pyrazoles has yielded insights into their potential applications in material science, pharmaceuticals, and chemical synthesis. The detailed study of their synthesis, crystal structures, and molecular interactions provides a basis for exploring these compounds' utility in various scientific fields Wang et al., 2009.
Molecular Rearrangements and Mechanisms
The study of thermal rearrangements in 3H-pyrazoles, including tert-butyl and methoxyphenyl derivatives, has revealed insights into the mechanisms and products of these rearrangements. Understanding these processes is vital for designing synthetic pathways and for the development of new chemical reactions Jefferson & Warkentin, 1994.
NMR Spectroscopy and Molecular Properties
NMR spectroscopy studies on pyrazole derivatives, including those with tert-butyl and methoxyphenyl groups, have provided valuable information on their molecular structure and dynamics. This information is crucial for understanding the chemical behavior of these compounds and for their application in various research fields Cabildo et al., 1984.
Propriétés
IUPAC Name |
1-tert-butyl-4-(2-methoxyphenyl)-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11-13(10-17(16-11)15(2,3)4)12-8-6-7-9-14(12)18-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNOTNEIXVSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2827708.png)
![4-oxo-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)chromene-2-carboxamide](/img/structure/B2827710.png)

![3,4-dimethyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2827712.png)
![3-chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzene-1-sulfonamide](/img/structure/B2827714.png)
![7-Chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2827715.png)



![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2827721.png)
![4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]morpholine](/img/structure/B2827723.png)



